molecular formula C17H16ClIN2S B1193319 methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide

methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide

Cat. No.: B1193319
M. Wt: 442.7435
InChI Key: YCZHZLVCHQUBIO-ZJSKVYKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC52101 is a novel potent inhibitor of Huntington's disease (HD) pathogenesis via targeting CAG repeats RNA and Poly Q protein.

Scientific Research Applications

Analgesic and Anti-inflammatory Agents

Research has identified analogs of cinchophen, a compound related to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide, as potential analgesic and anti-inflammatory agents. The N-hydroxymethyl derivative of 2-phenyl-4-quinoline carboxamide, a compound structurally related, exhibited potent analgesic properties. Additionally, its product with salicylic acid and Beta-resorcilic acid showed notable anti-inflammatory activity (Mishra, Agrawal, & Maini, 1988).

Radioligands for Peripheral Benzodiazepine Receptors

A study on quinoline-2-carboxamide derivatives, which are structurally similar to this compound, found that they could be effective as radioligands for peripheral benzodiazepine type receptors (PBR). These compounds, when labeled with carbon-11, showed high specific binding to PBR in various organs and are promising for in vivo imaging with PET (Matarrese et al., 2001).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative structurally similar to this compound was synthesized and evaluated for its efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro and enhanced survival in infected mice (Ghosh et al., 2008).

Inhibitors of Kynurenine-3-Hydroxylase

Compounds including quinoline derivatives, closely related to this compound, were studied as potent inhibitors of the kynurenine-3-hydroxylase enzyme. These inhibitors have potential as neuroprotective agents, with some demonstrating the ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages (Drysdale et al., 2000).

Antimicrobial and Mosquito Larvicidal Activity

A series of quinoline derivatives, structurally related to this compound, were synthesized and evaluated for their antimicrobial and mosquito larvicidal activities. These compounds exhibited good antibacterial, antifungal activity, and were lethal to mosquito larvae, suggesting their potential in pest control (Rajanarendar et al., 2010).

Antimalarial Activity

The synthesis of thienoquinoline derivatives, structurally analogous to this compound, and their evaluation for antimalarial activity revealed promising results. Some compounds exhibited high in vitro activity against both chloroquine-sensitive and resistant Plasmodium falciparum strains, indicating potential in malaria treatment (Görlitzer et al., 2006).

Hepatitis B Virus Inhibition

A study involving the methylation of a compound structurally related to this compound showed that the resulting compounds could be potent inhibitors of Hepatitis B Virus replication. This highlights potential applications in antiviral therapy (Kovalenko et al., 2020).

Properties

Molecular Formula

C17H16ClIN2S

Molecular Weight

442.7435

IUPAC Name

Methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate hydroiodide

InChI

InChI=1S/C17H15ClN2S.HI/c1-21-17(19-15-10-8-14(18)9-11-15)20-12-4-6-13-5-2-3-7-16(13)20;/h2-11H,12H2,1H3;1H/b19-17+;

InChI Key

YCZHZLVCHQUBIO-ZJSKVYKZSA-N

SMILES

ClC1=CC=C(/N=C(N2CC=CC3=C2C=CC=C3)/SC)C=C1.[H]I

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC52101;  NSC 52101;  NSC-52101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide
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methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide
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methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide
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methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide
Reactant of Route 6
methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide

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